molecular formula C25H23N3O3S2 B2887354 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 330677-43-5

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B2887354
CAS RN: 330677-43-5
M. Wt: 477.6
InChI Key: JPKWWENIAHNTDU-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that is a part of many natural products and medicinal agents . It is a 5-membered ring system containing a sulfur atom and two nitrogen atoms, which exhibit a wide variety of biological activity . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of a substituted amine with a sulfur-containing compound . For example, a novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added to a mixture of methanol and water .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been recognized for their potential as antioxidants. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress which is linked to various chronic diseases. The specific structure of the compound may influence its effectiveness in acting as an antioxidant, potentially contributing to the prevention of diseases related to oxidative stress .

Antimicrobial Activity

The thiazole ring is a core structure in many antimicrobial agents. The compound’s ability to inhibit the growth of bacteria and other pathogens can be harnessed in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown promise in the treatment of cancer due to their cytotoxic effects on tumor cells. The compound “N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide” could be investigated for its potential to inhibit the proliferation of cancer cells and induce apoptosis, which is the programmed cell death essential for stopping cancer growth .

Anti-inflammatory Activity

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Thiazole derivatives can exhibit anti-inflammatory properties, making them useful in the development of anti-inflammatory drugs. This compound could be explored for its efficacy in reducing inflammation in various conditions .

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are characterized by the progressive loss of neuronal function. Thiazole derivatives have been studied for their neuroprotective activities, which could potentially slow down or prevent the progression of these diseases. The compound may contribute to the development of drugs that protect nerve cells .

Antiviral Activity

Thiazole compounds have been used in the synthesis of antiviral drugs. Their ability to interfere with viral replication makes them valuable in the fight against viral infections. Research into the antiviral applications of this compound could lead to new treatments for viral diseases .

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.

Mode of Action

Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or exert their effects through additional mechanisms against various bacterial species . The specific interactions of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide with its targets would depend on the structure of the compound and the nature of the target.

Biochemical Pathways

For example, some thiazole derivatives have been found to exhibit antioxidant activity, suggesting that they may interact with pathways involved in oxidative stress .

Result of Action

Given the diverse biological activities of thiazole derivatives, it is likely that the compound exerts a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s action in different environments.

Future Directions

Thiazole derivatives have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research will likely continue to explore the structural modifications on different thiadiazole derivatives for various pharmacological activities .

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S2/c1-3-18-9-11-19(12-10-18)23-17-32-25(26-23)27-24(29)20-13-15-22(16-14-20)33(30,31)28(2)21-7-5-4-6-8-21/h4-17H,3H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKWWENIAHNTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide

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